3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride

Atomoxetine Synthesis ADHD Pharmaceutical Intermediates Norepinephrine Reuptake Inhibitor Precursors

3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride (CAS 1219960-79-8) is a synthetic pyrrolidine derivative with the molecular formula C₁₂H₁₈ClNO and a molecular weight of 227.73 g/mol. The compound features a pyrrolidine ring substituted at the 3-position with a 2-methylphenoxy group via a methylene (-CH₂-) bridge, forming a hydrochloride salt.

Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
CAS No. 1219960-79-8
Cat. No. B1487997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride
CAS1219960-79-8
Molecular FormulaC12H18ClNO
Molecular Weight227.73 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC2CCNC2.Cl
InChIInChI=1S/C12H17NO.ClH/c1-10-4-2-3-5-12(10)14-9-11-6-7-13-8-11;/h2-5,11,13H,6-9H2,1H3;1H
InChIKeyXWBJFECQMCCVPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Methylphenoxy)methyl]pyrrolidine Hydrochloride (CAS 1219960-79-8) | Chemical Identity and Baseline Properties for Research Procurement


3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride (CAS 1219960-79-8) is a synthetic pyrrolidine derivative with the molecular formula C₁₂H₁₈ClNO and a molecular weight of 227.73 g/mol [1]. The compound features a pyrrolidine ring substituted at the 3-position with a 2-methylphenoxy group via a methylene (-CH₂-) bridge, forming a hydrochloride salt . Its calculated logP is 3.11 and PSA is 21.26 Ų [1]. As a racemic mixture of the free base, this compound is primarily utilized as a chemical intermediate and building block in medicinal chemistry applications .

Why Substituting 3-[(2-Methylphenoxy)methyl]pyrrolidine Hydrochloride with Structural Analogs Compromises Synthetic Utility


Within the pyrrolidine derivative class, compounds with superficially similar 2-methylphenoxy substitution patterns exhibit critical structural differences that preclude functional interchangeability. Direct O-linked analogs such as 3-(2-methylphenoxy)pyrrolidine (CAS 46196-54-7) lack the methylene spacer present in the target compound . Positional isomers bearing the substitution at the 2-position of the pyrrolidine ring (2-[(2-methylphenoxy)methyl]pyrrolidine) introduce altered steric and electronic environments that modify chemical reactivity . Chiral single-enantiomer variants (e.g., (S)-3-(2-methylphenoxy)pyrrolidine hydrochloride, CAS 900512-43-8) differ in stereochemical outcomes when employed as intermediates . Substitution with para-methylphenoxy analogs (e.g., 3-(4-methylphenoxy)pyrrolidine hydrochloride, CAS 946760-35-6) alters electronic distribution and lipophilicity due to changed substitution geometry [1]. These structural variations render generic substitution unsuitable without specific synthetic validation, as quantified in the following evidence dimensions.

Quantitative Differentiation Evidence for 3-[(2-Methylphenoxy)methyl]pyrrolidine Hydrochloride: Comparative Data vs. Analogs


Atomoxetine Intermediate Specificity: Quantitative Yield and Step Economy Advantage

This compound is specifically documented as a crucial intermediate in atomoxetine synthesis, offering a defined synthetic entry point distinct from alternative routes. The 3-methylene-O-aryl substitution pattern provides a pre-formed tertiary amine center ready for subsequent alkylation to the atomoxetine pharmacophore . Alternative approaches using direct O-linked pyrrolidines (CAS 46196-54-7) require additional steps to introduce the methylene spacer or alternative C-N bond formation strategies, adding synthetic complexity and potential yield penalties . Chinese process research reports a 3-step atomoxetine synthesis route achieving 75% overall yield utilizing similar methylene-bridged pyrrolidine intermediates, though direct yield data for this specific intermediate remains proprietary [1].

Atomoxetine Synthesis ADHD Pharmaceutical Intermediates Norepinephrine Reuptake Inhibitor Precursors

Physicochemical Property Differentiation: LogP and PSA Comparison vs. Direct O-Linked Analogs

The methylene (-CH₂-) spacer between the pyrrolidine ring and 2-methylphenoxy group in the target compound (CAS 1219960-79-8) produces distinct physicochemical properties compared to direct O-linked analogs. The target compound has a calculated logP of 3.11 and PSA of 21.26 Ų [1]. In contrast, the direct O-linked analog 3-(2-methylphenoxy)pyrrolidine (CAS 46196-54-7, free base) has a lower molecular weight (177.25 g/mol vs. 227.73 g/mol hydrochloride salt) and lacks the additional methylene carbon, resulting in altered polarity and hydrogen bonding capacity . The methylene insertion increases molecular flexibility (one additional rotatable bond) and modifies the spatial relationship between the basic pyrrolidine nitrogen and the aromatic ring, parameters that influence receptor binding geometry and metabolic stability when this scaffold is incorporated into bioactive molecules [2].

Lipophilicity Profiling Membrane Permeability Prediction LogP and PSA Analysis

Racemic Nature and Synthetic Versatility vs. Enantiopure Analogs

The target compound (CAS 1219960-79-8) is supplied as a racemic mixture of the pyrrolidine 3-position stereocenter in the free base form (converted to hydrochloride salt). This racemic nature contrasts with commercially available single-enantiomer analogs such as (S)-3-(2-methylphenoxy)pyrrolidine hydrochloride (CAS 900512-43-8, MW 213.70) and (R)-3-(2-methylphenoxy)pyrrolidine hydrochloride (CAS 900512-36-9, MW 213.70) . The racemic mixture offers distinct advantages for synthetic applications: (1) lower cost due to absence of chiral resolution steps during manufacture; (2) utility as a racemic standard for chiral HPLC method development; and (3) applicability in achiral synthetic routes where stereochemistry is irrelevant or where subsequent steps include chiral resolution . In atomoxetine synthesis, the stereocenter is introduced at a later stage or via resolution, making the racemic intermediate economically advantageous for early-stage route development.

Racemic Synthesis Chiral Resolution Pyrrolidine Derivatives

Optimal Research and Industrial Use Cases for 3-[(2-Methylphenoxy)methyl]pyrrolidine Hydrochloride Based on Evidence


Atomoxetine and SNRI Analog Synthesis Development

This compound serves as a strategic intermediate in atomoxetine synthesis routes where the pre-installed methylene-bridged 2-methylphenoxy-pyrrolidine scaffold enables direct access to the SNRI pharmacophore . The structural motif closely resembles the 3-(phenoxy-phenyl-methyl)-pyrrolidine framework identified in a 2013 Bioorganic & Medicinal Chemistry Letters study as producing potent and balanced norepinephrine and serotonin reuptake inhibition [1]. Researchers developing novel SNRIs, triple reuptake inhibitors, or atomoxetine analogs can leverage this intermediate to rapidly construct focused compound libraries for SAR exploration [1].

Muscarinic Receptor Antagonist Scaffold Exploration

Substituted pyrrolidines bearing aryloxy substituents have demonstrated surprising and unexpected binding affinity for hM2 and hM3 muscarinic receptor subtypes, as documented in US patent application US20070135482A1 [2]. The 3-[(2-methylphenoxy)methyl]pyrrolidine core provides a suitable starting scaffold for further derivatization to explore muscarinic antagonist activity, particularly for inhalation-delivered bronchodilator candidates where lung selectivity and reduced systemic side effects are desired properties [2]. The methylene spacer offers a modifiable handle for introducing additional functional groups to fine-tune receptor subtype selectivity [2].

CNS-Targeted Compound Library Synthesis Building Block

With a calculated logP of 3.11 [3], this compound falls within the optimal lipophilicity range for CNS drug candidates (logP 2-4) and possesses the pyrrolidine scaffold recognized as a privileged structure in medicinal chemistry for CNS applications . The racemic nature and hydrochloride salt form provide a stable, readily handled building block amenable to standard amide coupling, reductive amination, and N-alkylation reactions . Procurement of this specific building block supports parallel synthesis of CNS-focused libraries where the 3-methylene-O-aryl-pyrrolidine motif can be diversified at the pyrrolidine nitrogen or aromatic ring positions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.